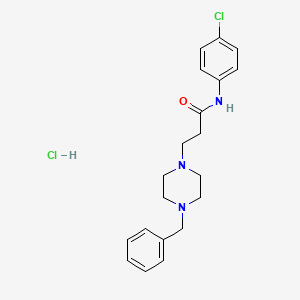
3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride
Overview
Description
3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride, also known as BCPP hydrochloride, is a chemical compound that has been widely studied in the field of neuroscience. It is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic effects in the treatment of addiction, schizophrenia, and other disorders.
Mechanism of Action
3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of this receptor, this compound hydrochloride is believed to reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. It may also have antipsychotic effects by modulating dopamine activity in the mesocortical pathway.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs of abuse. It has also been shown to have antipsychotic effects in animal models of schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of this compound hydrochloride.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride hydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation of using this compound hydrochloride is its potential off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride hydrochloride. One area of interest is its potential therapeutic effects in the treatment of addiction and other disorders. Further studies are needed to determine the optimal dosing and administration of this compound hydrochloride for these indications. Another area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound hydrochloride and its potential for use in other areas of neuroscience research.
Scientific Research Applications
3-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)propanamide hydrochloride hydrochloride has been extensively studied in the field of neuroscience due to its potential therapeutic effects in the treatment of addiction, schizophrenia, and other disorders. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in reward processing and drug-seeking behavior. This compound hydrochloride has also been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O.ClH/c21-18-6-8-19(9-7-18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-4-2-1-3-5-17;/h1-9H,10-16H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBZXKMOJKSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3945399.png)
![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945401.png)
![3-(1,3-benzothiazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3945410.png)
![(2-furylmethyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3945417.png)
![2-chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]ethyl}-4,5-difluorobenzamide hydrochloride](/img/structure/B3945423.png)

![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)

![N-[(5-methylpyrazin-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3945444.png)
![4-[(dipropylamino)sulfonyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B3945449.png)

![N-(4-{[4-(4-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3945470.png)
![1-sec-butyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945473.png)
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3945476.png)